molecular formula C18H14BrNO4 B11221053 (4Z)-2-(4-bromophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-bromophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11221053
M. Wt: 388.2 g/mol
InChI Key: GTSDIGDBZWPUKL-GDNBJRDFSA-N
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Description

(4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-bromobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting intermediate is then cyclized using a base, such as sodium hydroxide or potassium carbonate, to form the oxazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, its structural features enable it to serve as a probe for studying biological processes at the molecular level.

Industry

In the industrial sector, (4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is utilized in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength, making them suitable for various applications, including electronics and aerospace.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-CHLOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-FLUOROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-METHOXYPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

Compared to similar compounds, (4Z)-2-(4-BROMOPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to the presence of the bromophenyl group. This functional group imparts unique chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets. Additionally, the combination of the bromophenyl and dimethoxyphenyl groups enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H14BrNO4/c1-22-14-7-8-16(23-2)12(9-14)10-15-18(21)24-17(20-15)11-3-5-13(19)6-4-11/h3-10H,1-2H3/b15-10-

InChI Key

GTSDIGDBZWPUKL-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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